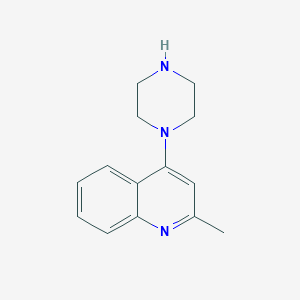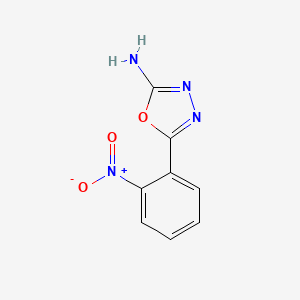![molecular formula C13H24N2O3 B1298966 4-氧代-4-[(2,2,6,6-四甲基哌啶-4-基)氨基]丁酸 CAS No. 63192-78-9](/img/structure/B1298966.png)
4-氧代-4-[(2,2,6,6-四甲基哌啶-4-基)氨基]丁酸
描述
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学与生物化学应用
4-氧代-4-[(2,2,6,6-四甲基哌啶-4-基)氨基]丁酸,也称为 TOAC,是一种氮氧化自由基标记的非手性 Cα-四取代 α-氨基酸。它已被证明是肽中有效的 β-转角和 310/α-螺旋诱导剂。这一特性使其成为一种优良且相对刚性的电子自旋共振探针和荧光猝灭剂,在材料科学和生物化学中非常有价值 (Toniolo 等人,1998 年)。
抗真菌活性
该化合物的衍生物 2-[(1-氧基-2,2,6,6-四甲基哌啶-4-基)氧基]丁酸已证明对致病真菌疫霉具有很强的抗真菌活性。这一发现为开发新的抗真菌剂开辟了潜在的应用 (Zakrzewski 和 Krawczyk,2014 年)。
肽合成
TOAC 可以有效地使用 Fmoc 化学和固相合成掺入到肽序列的内部位置。这一能力对于合成用于各种生化应用(包括药物开发和蛋白质-蛋白质相互作用研究)的肽非常重要 (Martin 等人,2001 年)。
γ-氧代 γ-芳基和 γ-芳基 α-氨基酸的合成
该化合物还用作合成不天然氨基酸和氨基醇的合成前体。这一合成在具有生物学性质的化合物的开发中起着至关重要的作用,为药物化学领域做出了贡献 (Chacko 和 Ramapanicker,2012 年)。
IR 可检测金属-羰基示踪剂的开发
4-氧代-4-[(2,5-二甲基氮杂二茂铁-1'-基)丁酸,一种相关化合物,用于开发 IR 可检测的金属-羰基示踪剂。这在标记氨基酸方面有应用,可用于各种生化和医学研究应用 (Kowalski 等人,2009 年)。
作用机制
Target of Action
Similar compounds, such as tempo , are known to interact with free radicals and singlet oxygen .
Mode of Action
The compound’s mode of action is likely related to its ability to interact with free radicals and singlet oxygen . This interaction can lead to the oxidation of certain substrates, such as alcohols .
Biochemical Pathways
The compound is involved in oxidation reactions, where it acts as a catalyst . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones . This suggests that it may play a role in metabolic pathways involving these types of reactions.
Pharmacokinetics
Similar compounds are known to be soluble in water, ethanol, and benzene , which could influence their absorption and distribution in the body.
Result of Action
The result of the compound’s action is the oxidation of alcohols to carbonyl compounds . This can lead to changes in the concentrations of these compounds in the body, potentially affecting various cellular processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and availability in different parts of the body. Additionally, its stability under light and heat can impact its effectiveness and shelf-life.
生化分析
Biochemical Properties
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid plays a significant role in biochemical reactions, particularly in the study of reactive oxygen species (ROS). It interacts with enzymes such as superoxide dismutase and catalase, facilitating the disproportionation of superoxide and the metabolism of hydrogen peroxide . Additionally, it inhibits Fenton chemistry, which is crucial in limiting oxidative stress within cells . The compound’s interactions with these enzymes highlight its potential as a tool for studying oxidative stress and related cellular processes.
Cellular Effects
The effects of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to manage oxidative damage . These effects make it a valuable compound for studying cellular responses to oxidative stress and related conditions.
Molecular Mechanism
At the molecular level, 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, inhibiting or activating their functions. For example, the compound inhibits the activity of enzymes involved in the Fenton reaction, thereby reducing the production of harmful hydroxyl radicals . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of oxidative stress management
Dosage Effects in Animal Models
The effects of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid vary with different dosages in animal models. At low doses, the compound can enhance the cell’s ability to manage oxidative stress without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and impaired function
Metabolic Pathways
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is involved in several metabolic pathways, particularly those related to oxidative stress management. It interacts with enzymes such as superoxide dismutase and catalase, influencing the metabolism of reactive oxygen species . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism and oxidative stress response.
Transport and Distribution
Within cells and tissues, 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, the compound may localize to mitochondria, where it can modulate oxidative stress responses and cellular metabolism
属性
IUPAC Name |
4-oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2)7-9(8-13(3,4)15-12)14-10(16)5-6-11(17)18/h9,15H,5-8H2,1-4H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHZVHPSVEWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


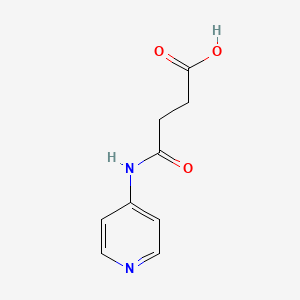
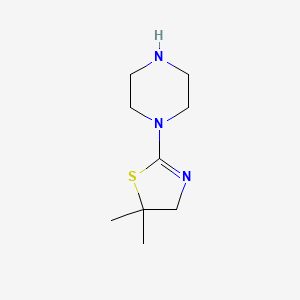
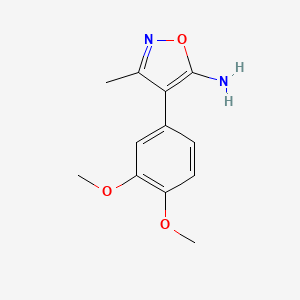
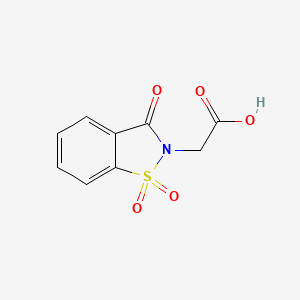
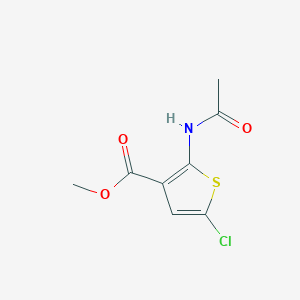

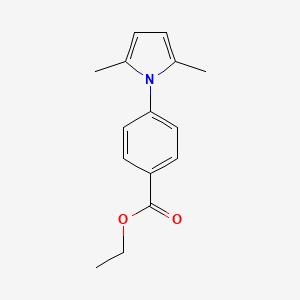
![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)
